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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

Cat. No.: B1329751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-
(aminomethyl)cyclohexanol and its derivatives, a key structural motif in various

pharmaceutically active compounds, most notably Gabapentin. The following sections outline

three primary synthetic routes, offering detailed experimental procedures, comparative data,

and visual workflows to guide researchers in their synthetic endeavors.

Introduction
1-(Aminomethyl)cyclohexanol derivatives are a class of compounds of significant interest in

medicinal chemistry and drug development. Their rigid cyclohexyl backbone combined with the

flexible aminomethyl and hydroxyl functionalities allows for specific interactions with biological

targets. Gabapentin, a gamma-aminobutyric acid (GABA) analog, is a prominent example,

widely used in the treatment of epilepsy and neuropathic pain. The synthesis of these

molecules can be approached through several strategic pathways, each with its own

advantages and challenges. This document details the Hofmann rearrangement of a

carboxamide, the Strecker synthesis, and the Bucherer-Bergs reaction as three major routes to

access this important scaffold.
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Three principal synthetic routes for the preparation of 1-(aminomethyl)cyclohexanol
derivatives are highlighted:

Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide: This is a widely used

industrial method for the synthesis of Gabapentin. It involves the conversion of a carboxylic

acid amide to a primary amine with one fewer carbon atom.

Strecker Synthesis: A classic method for the synthesis of α-amino acids and their derivatives,

the Strecker synthesis involves the reaction of a ketone with an amine and a cyanide source

to form an α-aminonitrile, which is then hydrolyzed.

Bucherer-Bergs Reaction: This multicomponent reaction provides a straightforward route to

hydantoins from a ketone, cyanide, and ammonium carbonate. The resulting spirohydantoin

can then be hydrolyzed to yield the desired amino alcohol.

Route 1: Hofmann Rearrangement of 1,1-
Cyclohexanediacetic Acid Monoamide
This route is particularly relevant for the synthesis of Gabapentin (1-

(aminomethyl)cyclohexaneacetic acid), a prominent derivative of 1-
(aminomethyl)cyclohexanol. The core transformation involves the Hofmann rearrangement of

1,1-cyclohexanediacetic acid monoamide.

Application Notes
The Hofmann rearrangement is an efficient method for producing primary amines from amides.

In the context of Gabapentin synthesis, this reaction is advantageous due to the commercial

availability of the starting materials and generally good yields.[1][2][3] The reaction proceeds

via an isocyanate intermediate, which is subsequently hydrolyzed. Careful control of

temperature and the stoichiometry of the reagents is crucial for minimizing side reactions and

maximizing the yield of the desired product. The use of sodium hypobromite or sodium

hypochlorite as the oxidizing agent is common.[4]

Experimental Protocol: Synthesis of Gabapentin via
Hofmann Rearrangement[1][4]
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Step 1: Preparation of 1,1-Cyclohexanediacetic Anhydride

In a suitable reactor, suspend 1,1-cyclohexanediacetic acid in a solvent such as toluene.

Heat the suspension to reflux and remove water via azeotropic distillation.

Add acetic anhydride to the reaction mixture and continue refluxing until the formation of the

anhydride is complete (monitoring by IR spectroscopy is recommended).

Cool the reaction mixture to allow for the crystallization of 1,1-cyclohexanediacetic

anhydride.

Filter the solid product and dry under vacuum.

Step 2: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide

Suspend the prepared 1,1-cyclohexanediacetic anhydride in an aqueous solution of

ammonia.

Maintain the reaction temperature below 30°C during the addition.

Stir the mixture until the amidation is complete.

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 1,1-

cyclohexanediacetic acid monoamide.

Filter the precipitate, wash with cold water, and dry.

Step 3: Hofmann Rearrangement to Gabapentin

Prepare a solution of sodium hypobromite or sodium hypochlorite in a cooled reactor

(typically between -5°C and 0°C).

In a separate vessel, dissolve the 1,1-cyclohexanediacetic acid monoamide in an aqueous

sodium hydroxide solution.

Slowly add the monoamide solution to the cold hypohalite solution, maintaining the low

temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to around 50-60°C to complete the rearrangement.

Cool the reaction mixture and acidify with hydrochloric acid to precipitate Gabapentin

hydrochloride.

The crude Gabapentin hydrochloride can be purified by recrystallization.

Quantitative Data
Step

Reactant
s

Key
Reagents

Solvent
Temperat
ure (°C)

Typical
Yield (%)

Referenc
e

Anhydride

Formation

1,1-

Cyclohexa

nediacetic

Acid

Acetic

Anhydride
Toluene Reflux >90 [1]

Amide

Formation

1,1-

Cyclohexa

nediacetic

Anhydride

Aqueous

Ammonia
Water <30 ~95 [1]

Hofmann

Rearrange
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Cyclohexa
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Acid

Monoamid

e

NaOBr or

NaOCl,

NaOH

Water 0 to 60 75-90 [4]
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Caption: Workflow for Gabapentin synthesis via Hofmann rearrangement.

Route 2: Strecker Synthesis
The Strecker synthesis is a versatile method for preparing α-aminonitriles, which are valuable

precursors to amino acids and their derivatives.[5][6] This route offers a direct way to introduce

the aminomethyl group at the C1 position of the cyclohexane ring.

Application Notes
The Strecker synthesis typically involves a one-pot reaction of a ketone (cyclohexanone in this

case), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium

cyanide).[5] The reaction proceeds through the in situ formation of an imine, which is then

attacked by the cyanide ion. The resulting α-aminonitrile can be subsequently hydrolyzed to the

corresponding amino acid or reduced to the amino alcohol. For the synthesis of 1-
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(aminomethyl)cyclohexanol, the nitrile group of the intermediate 1-amino-1-

cyanocyclohexane needs to be reduced.

Experimental Protocol: Synthesis of 1-
(Aminomethyl)cyclohexanol via Strecker Synthesis
Step 1: Formation of 1-Amino-1-cyanocyclohexane

In a reaction vessel, combine cyclohexanone, ammonium chloride, and an aqueous solution

of potassium cyanide.

Stir the mixture vigorously at room temperature. The reaction is typically carried out in a

biphasic system or in a solvent like ethanol/water.

The reaction progress can be monitored by TLC or GC-MS.

Once the reaction is complete, extract the product, 1-amino-1-cyanocyclohexane, with a

suitable organic solvent (e.g., diethyl ether).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Step 2: Reduction of 1-Amino-1-cyanocyclohexane to 1-(Aminomethyl)cyclohexanol

Dissolve the crude 1-amino-1-cyanocyclohexane in a suitable solvent such as diethyl ether

or tetrahydrofuran.

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution at

0°C.

After the addition is complete, allow the reaction to warm to room temperature and then

reflux to ensure complete reduction of the nitrile group.

Cool the reaction mixture and carefully quench the excess reducing agent by the sequential

addition of water, aqueous sodium hydroxide, and then more water.

Filter the resulting precipitate and wash it with the reaction solvent.
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Combine the filtrate and washings, dry over a suitable drying agent, and remove the solvent

under reduced pressure to yield 1-(aminomethyl)cyclohexanol.

Quantitative Data
Step

Reactant
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Key
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Caption: Workflow for Strecker synthesis of 1-(aminomethyl)cyclohexanol.

Route 3: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent synthesis that produces hydantoins from

ketones, which can then be hydrolyzed to afford amino acids or their derivatives.[9][10]

Application Notes
This method offers a convergent approach to the 1-(aminomethyl)cyclohexanol core.

Cyclohexanone is reacted with potassium cyanide and ammonium carbonate to form a

spirohydantoin intermediate.[11] This hydantoin is a stable, crystalline solid that can be easily

purified. The subsequent hydrolysis of the hydantoin ring, typically under basic conditions,

yields the desired amino alcohol. This route is often favored for its operational simplicity and

the crystalline nature of the intermediate.[12]

Experimental Protocol: Synthesis of 1-
(Aminomethyl)cyclohexanol via Bucherer-Bergs
Reaction
Step 1: Synthesis of Cyclohexane-1,1-spiro-5'-hydantoin

In a pressure vessel, combine cyclohexanone, potassium cyanide, and ammonium

carbonate in a mixture of ethanol and water.

Seal the vessel and heat the mixture to a temperature between 80-100°C for several hours.

Cool the reaction mixture to room temperature, which should cause the spirohydantoin to

precipitate.

Filter the solid product, wash with cold water and ethanol, and dry.

Step 2: Hydrolysis of Cyclohexane-1,1-spiro-5'-hydantoin

Place the synthesized spirohydantoin in a solution of a strong base, such as sodium

hydroxide or barium hydroxide, in water.
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Heat the mixture to reflux for an extended period (24-48 hours) to ensure complete

hydrolysis of the hydantoin ring.

Cool the reaction mixture and neutralize with an acid (e.g., sulfuric acid) to a pH of

approximately 7.

If barium hydroxide was used, the barium sulfate precipitate can be filtered off.

Concentrate the filtrate under reduced pressure to obtain the crude 1-
(aminomethyl)cyclohexanol.

The product can be further purified by recrystallization or chromatography.

Quantitative Data
Step

Reactant
s

Key
Reagents

Solvent
Temperat
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Typical
Yield (%)
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Caption: Workflow for Bucherer-Bergs synthesis of 1-(aminomethyl)cyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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